6-Chloro-5-methyl-1H-indazole chemical properties
6-Chloro-5-methyl-1H-indazole chemical properties
Executive Summary
6-Chloro-5-methyl-1H-indazole (CAS 1000341-02-5) is a privileged bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry.[1][2] As a 5,6-disubstituted indazole, it serves as a critical pharmacophore in the development of small-molecule inhibitors, particularly targeting protein kinases (e.g., VEGFR, PDGFR) and GPCRs. Its structural utility lies in the distinct electronic and steric properties conferred by the C6-chlorine and C5-methyl motifs, which modulate lipophilicity, metabolic stability, and ligand-protein binding interactions.[1]
This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, reactivity profiles, and handling protocols for drug discovery applications.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
The 6-chloro-5-methyl-1H-indazole core is characterized by an amphoteric nature due to the pyrazole ring.[1] The N1-proton is acidic (pKa ~13.8), while the N2-nitrogen can act as a weak base.[1] The C6-chloro substituent provides a handle for cross-coupling reactions, while the C5-methyl group often serves to fill hydrophobic pockets in enzyme active sites.[1]
Table 1: Chemical Identity
| Property | Detail |
| CAS Number | 1000341-02-5 |
| IUPAC Name | 6-Chloro-5-methyl-1H-indazole |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| SMILES | Cc1c(Cl)cc2[nH]ncc2c1 |
| Key Analog | 4-Bromo-6-chloro-5-methyl-1H-indazole (CAS 2368909-49-1) |
Table 2: Physicochemical Properties (Experimental & Calculated)
| Property | Value / Range | Notes |
| cLogP | 2.8 – 3.1 | Moderate lipophilicity; suitable for oral bioavailability optimization.[1] |
| pKa (N-H) | ~ 13.5 | Acidic proton at N1; deprotonation requires bases like Cs₂CO₃ or NaH. |
| pKa (BH⁺) | ~ 1.0 | Protonation occurs at N2 under strong acidic conditions. |
| Solubility | Low in Water (< 0.1 mg/mL) | Soluble in DMSO, DMF, MeOH, and DCM. |
| H-Bond Donors | 1 (N1-H) | Critical for binding interactions (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 1 (N2) | Pyridine-like nitrogen.[1] |
Synthetic Routes & Process Chemistry
The synthesis of 6-chloro-5-methyl-1H-indazole is typically achieved via two primary strategies: the Hydrazine-Aldehyde Cyclization (preferred for scalability) and the Diazotization of Anilines (classic route).[1]
Route A: Hydrazine Cyclization (Preferred)
This route utilizes 4-chloro-2-fluoro-5-methylbenzaldehyde as the key precursor.[1] It is favored in process chemistry due to mild conditions and high yields.
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Step 1: Condensation of the aldehyde with hydrazine hydrate (N₂H₄·H₂O) in a solvent like THF or ethanol.
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Step 2: Intramolecular nucleophilic aromatic substitution (SₙAr) where the hydrazine nitrogen displaces the ortho-fluorine atom.
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Conditions: Reflux (80–90°C) for 4–12 hours.
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Yield: Typically >85%.
Route B: Diazotization / Jacobson Synthesis
This route starts from 4-chloro-2,5-dimethylaniline .[1]
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Step 1: Acetylation of the aniline to protect the amine.
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Step 2: Nitrosation using isoamyl nitrite or NaNO₂/AcOH.
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Step 3: Spontaneous cyclization of the diazonium species onto the ortho-methyl group (Jacobson-type cyclization).[1]
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Limitations: Often requires phase-transfer catalysis (18-crown-6) and generates more byproducts compared to Route A.[1]
Visualization: Synthetic Workflow
Figure 1: Preferred synthetic pathway via hydrazine condensation and SnAr cyclization.[1]
Reactivity & Functionalization[1][7][10]
The 6-chloro-5-methyl-1H-indazole scaffold offers three distinct sites for chemical modification, enabling the generation of diverse libraries.
N-Alkylation (Regioselectivity N1 vs. N2)
Indazoles are ambident nucleophiles.[1] Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product), depending on conditions.
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N1-Alkylation: Favored by strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF) and high temperatures. The anion is delocalized, but steric hindrance at C7 is minimal.
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N2-Alkylation: Often observed under neutral or Mitsunobu conditions, or when using soft electrophiles. N2 isomers are often less stable and can isomerize to N1 upon heating.
C3-Functionalization
The C3 position is susceptible to electrophilic aromatic substitution (EAS) and lithiation.
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Halogenation: reaction with NIS or NBS yields 3-iodo or 3-bromo derivatives, essential for further cross-coupling.[1]
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Lithiation: Protection of N1 (e.g., with THP or SEM) followed by Li-H exchange using n-BuLi at -78°C allows quenching with electrophiles (aldehydes, CO₂).[1]
C6-Chlorine Cross-Coupling
The C6-Cl bond is less reactive than a C-Br or C-I bond but can participate in Palladium-catalyzed reactions.[1]
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Suzuki-Miyaura: Coupling with aryl boronic acids using active catalysts (e.g., Pd(dtbpf)Cl₂, Pd₂(dba)₃/XPhos).[1]
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Buchwald-Hartwig: Amination at C6 is challenging due to the adjacent C5-methyl steric hindrance but achievable with bulky phosphine ligands (e.g., BrettPhos).[1]
Visualization: Reactivity Map
Figure 2: Regioselective functionalization map for library generation.[1]
Medicinal Chemistry Applications
The 6-chloro-5-methyl-1H-indazole scaffold is a bioisostere of the indole and quinazoline cores.[1] It is particularly prominent in the design of Type I and Type II Kinase Inhibitors .
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Hinge Binding: The N1-H and N2 nitrogen atoms often form a bidentate hydrogen bond donor/acceptor motif with the hinge region of kinases (e.g., Glu/Cys residues).
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Hydrophobic Interactions: The C5-methyl group is positioned to interact with the "gatekeeper" residue or hydrophobic back-pockets, potentially improving selectivity against kinases with smaller gatekeepers.
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Metabolic Stability: The C6-chloro substituent blocks metabolic oxidation at this position and modulates the pKa of the indazole nitrogens, tuning the electronics for optimal binding.
Notable Analog: This core is structurally related to the indazole moiety found in Pazopanib (Votrient), a multi-kinase inhibitor, highlighting its relevance in oncology (RCC, STS).
Analytical Characterization
Validating the identity of 6-chloro-5-methyl-1H-indazole requires specific attention to regiochemistry during analysis.
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¹H NMR (DMSO-d₆):
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H3: Singlet, typically δ 8.0 – 8.2 ppm (Deshielded by N2).
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H4: Singlet, δ 7.6 – 7.8 ppm (Adjacent to C5-Me).
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H7: Singlet, δ 7.5 – 7.7 ppm (Adjacent to C6-Cl).
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C5-Me: Singlet, δ 2.3 – 2.5 ppm.
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NH: Broad singlet, δ 13.0 – 13.5 ppm (Exchangeable).
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HPLC/MS:
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Shows a characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).
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Retention time is sensitive to pH due to the acidic NH.
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Safety & Handling
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin/Eye Irritation: Category 2 (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).[1]
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Handling Protocol:
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Use in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption, although the scaffold is generally stable.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 417524, 6-Chloro-1H-indazole. Retrieved from [Link] (Analog Reference).
- European Patent Office (2021).EP3871673A1: Novel indazole compound or salt thereof.
- United States Patent & Trademark Office (2019).US20190233440A1: Indazole derivatives as kinase inhibitors.
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WuXi Biology (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link].
